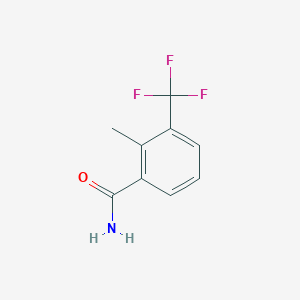

2-Methyl-3-(trifluoromethyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO/c1-5-6(8(13)14)3-2-4-7(5)9(10,11)12/h2-4H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFNHEQJQVNAQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379593 | |

| Record name | 2-methyl-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251651-26-0 | |

| Record name | 2-methyl-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-Methyl-3-(trifluoromethyl)benzamide: Synthesis, Properties, and Strategic Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive examination of 2-Methyl-3-(trifluoromethyl)benzamide, a fluorinated aromatic amide of significant interest in modern medicinal chemistry. We present a detailed analysis of its synthetic pathways, elucidate its key physicochemical and spectroscopic properties, and explore its strategic application as a molecular scaffold in drug design. This document serves as an essential resource for researchers, medicinal chemists, and professionals in pharmaceutical development, offering field-proven insights into leveraging this versatile building block for the creation of novel therapeutic agents.

Introduction: The Strategic Value of Fluorinated Scaffolds

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing functional groups is a proven method for optimizing the pharmacological profile of lead compounds. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[1][2] this compound is an exemplary organic building block that combines the structural rigidity and hydrogen-bonding capabilities of the benzamide core with the potent electronic and steric influence of both a trifluoromethyl and a methyl group.[3] This specific ortho- and meta-substitution pattern creates a unique conformational and electronic environment, making it a valuable intermediate for constructing complex and biologically active molecules.[1][3]

Synthesis and Mechanistic Considerations

The synthesis of this compound is most reliably achieved through the amidation of its corresponding carboxylic acid precursor, 2-methyl-3-(trifluoromethyl)benzoic acid. This route is favored due to the accessibility of starting materials and the efficiency of modern amide coupling reactions.

Preferred Synthetic Pathway: From Benzoic Acid to Benzamide

This two-stage approach ensures high purity and yield, making it suitable for both laboratory-scale synthesis and potential scale-up operations.

Stage 1: Preparation of 2-Methyl-3-(trifluoromethyl)benzoic Acid

The precursor acid is a critical intermediate.[1] While commercially available, its synthesis from 2-methyl-3-(trifluoromethyl)aniline via diazotization followed by cyanation and subsequent hydrolysis is a common route. An alternative is the hydrolysis of the corresponding benzonitrile.

Stage 2: Amidation of 2-Methyl-3-(trifluoromethyl)benzoic Acid

The conversion of the carboxylic acid to the primary amide is the final and key transformation. This is typically accomplished by activating the carboxylic acid to facilitate nucleophilic attack by ammonia.

Experimental Protocol: Amide Formation

-

Acid Activation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-methyl-3-(trifluoromethyl)benzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF). Cool the solution to 0 °C.

-

Add a suitable activating agent such as thionyl chloride (SOCl₂) or oxalyl chloride (1.2 eq) dropwise to form the acyl chloride intermediate. A catalytic amount of DMF can be added if using oxalyl chloride. The reaction of carboxylic acids with thionyl chloride is a well-established method for preparing reactive acid chlorides.[4][5]

-

Allow the reaction to stir at room temperature for 1-2 hours or until gas evolution ceases, monitoring by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Ammonolysis: In a separate flask, prepare a concentrated solution of aqueous ammonium hydroxide. Cool the freshly prepared acyl chloride solution to 0 °C and add it dropwise to the cold ammonia solution with vigorous stirring. This highly exothermic reaction must be controlled to prevent side reactions.

-

Work-up and Purification: After the addition is complete, allow the mixture to stir for an additional hour. The resulting solid precipitate is collected by vacuum filtration.

-

Wash the crude product thoroughly with cold deionized water to remove any ammonium salts.

-

The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water or toluene) to yield this compound as a crystalline solid.

Synthetic Workflow Visualization

The following diagram illustrates the key steps in the preferred synthetic route.

Caption: High-level workflow for the synthesis of the target compound.

Physicochemical and Spectroscopic Profile

Characterization of this compound is essential for confirming its identity and purity.

Physicochemical Properties

The key physical properties are summarized below. These values are critical for determining appropriate solvents, reaction conditions, and formulation strategies.

| Property | Value |

| Molecular Formula | C₉H₈F₃NO |

| Molecular Weight | 203.16 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 94-97 °C[6] |

| LogP (Octanol/Water) | 1.804 (Predicted)[7] |

| pKa (Predicted) | 16.55 ± 0.70 (Amide Proton) |

Spectroscopic Data Interpretation

-

¹H NMR: The proton NMR spectrum provides distinct signals for the different types of protons. The aromatic protons typically appear as a complex multiplet between 7.4 and 7.8 ppm. The methyl group protons will be visible as a sharp singlet around 2.5 ppm. The two amide protons (-CONH₂) often appear as two separate broad singlets due to restricted rotation around the C-N bond, a characteristic feature of amides.[4]

-

¹³C NMR: The carbon spectrum will show nine distinct signals. The carbonyl carbon of the amide is the most downfield signal, typically appearing around 168-172 ppm. The carbon of the trifluoromethyl group will be observed as a quartet due to C-F coupling.

-

¹⁹F NMR: This is a definitive technique for fluorinated compounds. The spectrum should show a sharp singlet for the three equivalent fluorine atoms of the -CF3 group, with a characteristic chemical shift.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong C=O stretching band for the amide carbonyl group, typically found around 1650-1680 cm⁻¹. Additionally, two characteristic N-H stretching bands are present in the region of 3150-3400 cm⁻¹.[4]

-

Mass Spectrometry (MS): The mass spectrum will confirm the molecular weight with a molecular ion peak (M⁺) at m/z 203. Key fragmentation patterns often include the loss of the amide group.

Strategic Role in Drug Design and Development

This compound is more than an intermediate; it is a strategic scaffold for probing structure-activity relationships (SAR). Its utility stems from the distinct contributions of each of its functional components.

-

Trifluoromethyl Group (-CF3): Acts as a bioisostere for groups like chlorine or methyl but with unique properties.[2] It significantly increases lipophilicity, which can enhance membrane permeability, and its strong electron-withdrawing nature can modulate the pKa of nearby functional groups and improve metabolic stability by blocking potential sites of oxidation.[1][2]

-

Methyl Group (-CH₃): Provides steric bulk, which can be used to achieve selective binding to a target protein by probing specific hydrophobic pockets. Its placement ortho to the amide can also enforce a specific torsional angle, locking the molecule into a more favorable binding conformation.

-

Amide Group (-CONH₂): Serves as a rigid structural unit and a critical pharmacophore. It is an excellent hydrogen bond donor (N-H) and acceptor (C=O), allowing for strong and specific interactions with amino acid residues in a protein's active site.

Logical Framework for Application in SAR

Caption: How the scaffold's components influence key drug properties.

This compound and its derivatives have been explored in the synthesis of kinase inhibitors and other targeted therapies, where precise orientation and electronic properties are paramount for efficacy.[8]

Conclusion

This compound represents a highly valuable tool in the arsenal of the medicinal chemist. Its well-defined synthesis, combined with a unique constellation of steric and electronic properties, makes it an ideal starting point for fragment-based drug design and lead optimization campaigns. As the demand for more potent, selective, and metabolically robust therapeutics continues to grow, the strategic deployment of intelligently designed scaffolds like this will remain a critical component of successful drug discovery programs.

References

-

Chemical Properties of 2-Fluoro-3-(trifluoromethyl)benzamide (CAS 207853-60-9). (n.d.). Cheméo. Retrieved January 17, 2026, from [Link]

-

Supporting Information for publications. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide. (n.d.). Google Patents.

- CN103570558A - Synthesis method of 2-methyl-3-trifluoromethyl phenylamine. (n.d.). Google Patents.

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]

-

Process for the preparation of 2-(trihalomethyl) benzamide. (2019). Justia Patents. Retrieved January 17, 2026, from [Link]

- CN102351704A - Method for synthesizing methyl 3-(trifluoromethyl)benzoate. (n.d.). Google Patents.

-

2-Fluoro-3-(Trifluoromethyl)Benzoic Acid: A Versatile Intermediate for Organic Synthesis. (n.d.). Autech Industry Co.,Limited. Retrieved January 17, 2026, from [Link]

-

2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide. (2021). IUCr Journals. Retrieved January 17, 2026, from [Link]

-

2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. (n.d.). International Union of Crystallography. Retrieved January 17, 2026, from [Link]

- US20170129849A1 - Process for the preparation of 2-(trihalomethyl) benzamide. (n.d.). Google Patents.

-

Direct amidation of acid fluorides using germanium amides. (2021). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

-

Benzamide, N-ethyl-N-(3-methylphenyl)-2-trifluoromethyl- - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]

-

Chemical Properties of m-(trifluoromethyl)benzamide (CAS 1801-10-1). (n.d.). Cheméo. Retrieved January 17, 2026, from [Link]

-

Benzamide, N-(3-methylphenyl)-3-trifluoromethyl- - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]

-

Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C−H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. (2026). American Chemical Society. Retrieved January 17, 2026, from [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. Retrieved January 17, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC - PubMed Central. Retrieved January 17, 2026, from [Link]

-

Synthesis of N-trifluoromethyl amides from carboxylic acids. (n.d.). eScholarship.org. Retrieved January 17, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy this compound | 251651-26-0 [smolecule.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. journals.iucr.org [journals.iucr.org]

- 6. 2-FLUORO-3-(TRIFLUOROMETHYL)BENZAMIDE | 207853-60-9 [chemicalbook.com]

- 7. m-(trifluoromethyl)benzamide (CAS 1801-10-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

2-Methyl-3-(trifluoromethyl)benzamide molecular structure

An In-Depth Technical Guide to the Molecular Structure of 2-Methyl-3-(trifluoromethyl)benzamide: Synthesis, Characterization, and Application in Drug Discovery

Executive Summary

This technical guide provides a comprehensive analysis of this compound, a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl group and a methyl group onto the benzamide scaffold imparts unique electronic and steric properties, making it a valuable building block for the synthesis of complex molecular architectures. This document details the molecule's structural features, outlines a robust synthetic and purification protocol, describes a multi-technique approach for its structural elucidation, and discusses its potential applications, particularly in the context of drug development. The methodologies presented herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of Fluorinated Benzamides in Medicinal Chemistry

The benzamide moiety is a privileged scaffold in drug discovery, appearing in a wide array of approved therapeutic agents. Its ability to form key hydrogen bonds and engage in various non-covalent interactions makes it an effective pharmacophore. The functionalization of the benzene ring is a cornerstone of medicinal chemistry, employed to modulate a compound's pharmacokinetic and pharmacodynamic profiles.

Among the most impactful modifications is the introduction of fluorine, particularly as a trifluoromethyl (-CF₃) group. The -CF₃ group is a powerful modulator of molecular properties for several reasons:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation, thereby increasing the half-life of a drug candidate.

-

Lipophilicity: It significantly increases the lipophilicity of a molecule, which can enhance membrane permeability and oral bioavailability.[1]

-

Binding Affinity: As a strong electron-withdrawing group and a unique steric entity, it can alter the electronic distribution of the aromatic ring and form specific interactions (e.g., dipole-dipole, orthogonal multipolar interactions) with protein targets, often leading to improved binding affinity and selectivity.

This compound (Chemical Formula: C₉H₈F₃NO) is a specific exemplar of this strategy.[1] The ortho-methyl and meta-trifluoromethyl substitution pattern creates a distinct chemical environment, offering a unique vector for molecular design in structure-activity relationship (SAR) studies. This guide serves as a technical deep-dive into its molecular world.

Molecular Architecture and Physicochemical Properties

The molecular structure of this compound is defined by the spatial and electronic interplay of its constituent groups on the benzene core.

-

Benzene Core: A stable aromatic ring providing the fundamental scaffold.

-

Carboxamide Group (-CONH₂): Located at position C1, this group is crucial for forming hydrogen bond donor-acceptor pairs. Its orientation relative to the ring is influenced by the adjacent ortho-methyl group.

-

Methyl Group (-CH₃): At position C2, this electron-donating group introduces steric bulk, which can force the amide group to twist out of the plane of the benzene ring. This conformational constraint can be critical for pre-organizing the molecule for receptor binding.

-

Trifluoromethyl Group (-CF₃): At position C3, this potent electron-withdrawing group modulates the acidity of the amide N-H protons and the overall electronic character of the ring.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

Trustworthiness: This protocol is designed as a self-validating system. Each step includes checkpoints (e.g., reaction completion) and a final purification stage that, when combined with the characterization described in Section 4, ensures the identity and purity of the final product.

Step 1: Formation of 2-Methyl-3-(trifluoromethyl)benzoyl chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Methyl-3-(trifluoromethyl)benzoic acid (1.0 eq).

-

Under a nitrogen atmosphere, add thionyl chloride (SOCl₂, 2.0-3.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) may be added.

-

Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-4 hours.

-

Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Once complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude acyl chloride is a light-yellow oil and is typically used immediately in the next step.

Step 2: Amidation to form this compound

-

Cool a flask containing concentrated aqueous ammonia (NH₄OH, 5.0 eq) in an ice bath to 0-5 °C.

-

Dissolve the crude benzoyl chloride from Step 1 in a minimal amount of an inert solvent (e.g., tetrahydrofuran, THF).

-

Add the acyl chloride solution dropwise to the cold, stirring ammonia solution, ensuring the temperature does not exceed 10 °C. [2]4. A white precipitate will form immediately.

-

After the addition is complete, allow the mixture to stir for an additional 1-2 hours, warming to room temperature.

-

Collect the crude solid product by vacuum filtration and wash thoroughly with cold water to remove ammonium salts.

-

Dry the crude product under vacuum.

Experimental Protocol: Purification

-

Transfer the crude solid to a flask.

-

Add a minimal amount of hot ethanol to fully dissolve the solid.

-

Slowly add hot water until the solution becomes slightly turbid.

-

If turbidity persists, add a few drops of hot ethanol to redissolve.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the pure crystalline product by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under high vacuum.

Structural Elucidation and Characterization

A multi-technique approach is essential to unambiguously confirm the molecular structure and assess the purity of the synthesized compound.

Caption: Logical workflow for the structural characterization of the title compound.

Spectroscopic Analysis

| Technique | Expected Observations | Rationale |

| ¹H NMR | ~7.5-8.0 ppm: Multiplets (3H, aromatic protons).~7.0-7.5 ppm: Broad singlets (2H, -NH₂ protons).~2.5 ppm: Singlet (3H, -CH₃ protons). | The chemical shifts are influenced by the electronic environment. The amide protons are exchangeable and often appear as broad signals. |

| ¹³C NMR | ~168 ppm: Amide carbonyl carbon.~120-140 ppm: Aromatic carbons.~124 ppm (quartet): Trifluoromethyl carbon (¹JCF ≈ 272 Hz).~20 ppm: Methyl carbon. | Provides a carbon count and information on the electronic nature of each carbon atom. The CF₃ carbon shows characteristic splitting due to C-F coupling. |

| ¹⁹F NMR | ~ -62 ppm: Singlet (3F, -CF₃). | A single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. |

| IR (KBr) | ~3300, 3180 cm⁻¹: N-H stretching (amide).~1660 cm⁻¹: C=O stretching (amide I band).~1600 cm⁻¹: N-H bending (amide II band).~1100-1350 cm⁻¹: Strong C-F stretching. | Confirms the presence of key functional groups (amide, trifluoromethyl) through their characteristic vibrational frequencies. |

| Mass Spec. | [M+H]⁺ = 204.06 | Confirms the molecular weight of the compound. Analysis of the fragmentation pattern can further support the proposed structure. |

Single-Crystal X-ray Diffraction

Authoritative Grounding: While spectroscopic methods provide compelling evidence, single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic arrangement of a molecule in the solid state. The protocols used for structurally similar compounds, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, provide a reliable template for this analysis. [3][4] Experimental Protocol: Crystallography

-

Crystal Growth: Dissolve the purified product in a suitable solvent system (e.g., methanol/water, ethanol). Allow the solvent to evaporate slowly and undisturbed at room temperature over several days.

-

Crystal Selection: Identify a single, well-formed crystal with sharp edges and no visible defects under a microscope.

-

Data Collection: Mount the crystal on a goniometer. Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation) at a controlled temperature (typically 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the structure using direct methods or Patterson synthesis to determine the initial atomic positions. Refine the structural model against the experimental data to obtain precise bond lengths, bond angles, and torsion angles. The analysis will definitively reveal the planarity of the ring and the out-of-plane torsion of the amide group.

Relevance and Application in Drug Development

This compound serves as a high-value organic building block for constructing more elaborate molecules. [1]Its true potential is realized when it is incorporated into larger structures as part of a lead optimization campaign.

A compelling case study involves the structurally related class of benzothiazinones (BTZs) , which are potent antitubercular agents. Precursors like 2-chloro-3-nitro-5-(trifluoromethyl)benzamide are used to synthesize advanced BTZ candidates like BTZ043. [3][5]This demonstrates a clear and successful application of a substituted trifluoromethyl benzamide scaffold in a cutting-edge drug discovery program.

In a hypothetical SAR study, this compound could be used to probe a specific region of a protein's binding pocket. The 2-methyl group acts as a steric probe, while the 3-trifluoromethyl group explores interactions in an adjacent lipophilic pocket. By comparing the biological activity of a final compound containing this fragment against analogues (e.g., with a 2-fluoro or 2-H substituent), researchers can precisely map the target's structural requirements, guiding the design of more potent and selective inhibitors.

Conclusion

This compound is more than a simple chemical compound; it is a carefully designed tool for molecular exploration. Its structure is a deliberate combination of a classic pharmacophore (benzamide) with modern bioisosteric replacements (-CH₃ and -CF₃) that confer advantageous physicochemical properties. The synthetic accessibility and detailed characterization workflows outlined in this guide provide researchers with the necessary foundation to confidently synthesize, verify, and deploy this versatile building block in their scientific endeavors, from fundamental academic research to advanced drug development programs.

References

-

Cheméo. Chemical Properties of 2-Fluoro-3-(trifluoromethyl)benzamide (CAS 207853-60-9). Available from: [Link]

-

NIST. Benzamide, 2-(trifluoromethyl)-N-(3-methylbutyl)-. NIST Chemistry WebBook. Available from: [Link]

-

PubChem. 2-Methyl-3-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

-

Justia Patents. Process for the preparation of 2-(trihalomethyl) benzamide. Available from: [Link]

-

US EPA. Benzamide, 2-(trifluoromethyl)- - Substance Details. Substance Registry Services. Available from: [Link]

-

IUCr Journals. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide. International Union of Crystallography. Available from: [Link]

-

IUCr. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Available from: [Link]

-

ResearchGate. (PDF) 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Available from: [Link]

Sources

physical and chemical properties of 2-Methyl-3-(trifluoromethyl)benzamide

An In-depth Technical Guide to 2-Methyl-3-(trifluoromethyl)benzamide

Prepared by: Gemini, Senior Application Scientist

Introduction and Strategic Overview

This compound is an aromatic organic compound that serves as a valuable building block in medicinal chemistry and materials science.[1] Its structure, featuring a benzamide core substituted with a methyl group and a trifluoromethyl (CF₃) group at the 2- and 3-positions respectively, imparts a unique combination of steric and electronic properties. The trifluoromethyl group, a bioisostere of the methyl group but with profoundly different electronic characteristics, is a cornerstone of modern drug design.[2] It is frequently incorporated to enhance metabolic stability, increase lipophilicity, and modulate binding affinity to biological targets.[2][3]

This guide provides a comprehensive technical overview of this compound, intended for researchers and drug development professionals. We will delve into its core physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity, grounding the discussion in the causal relationships between its structure and function.

Compound Identification and Core Structure

Unambiguous identification is critical for regulatory compliance and scientific reproducibility. The compound is defined by the following identifiers:

-

IUPAC Name: this compound

-

CAS Number: 251651-26-0[4]

-

Molecular Formula: C₉H₈F₃NO[4]

-

Molecular Weight: 203.16 g/mol

The core structure consists of a benzene ring functionalized with three key groups whose spatial arrangement dictates the molecule's overall properties.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of a compound are paramount for its handling, formulation, and pharmacokinetic profile. The interplay between the polar amide group, the nonpolar methyl group, and the highly lipophilic trifluoromethyl group results in the characteristics summarized below.

| Property | Value | Scientific Rationale & Implications |

| Molecular Weight | 203.16 g/mol | Within the range suitable for oral bioavailability (Lipinski's Rule of Five). |

| Appearance | White to off-white solid/powder | Typical for small molecule crystalline organic compounds. |

| Melting Point | Not explicitly reported; predicted to be elevated. | The related 2-(trifluoromethyl)benzamide melts at 160-164 °C.[5] The presence of the amide group allows for strong intermolecular hydrogen bonding, while the polar CF₃ group contributes to dipole-dipole interactions, both of which would suggest a relatively high melting point for its size. |

| Solubility | Predicted to have low aqueous solubility. | The hydrophobic CF₃ and methyl groups significantly increase lipophilicity.[2] While the amide offers some polarity, the overall character of the molecule favors solubility in organic solvents like DMSO, DMF, and alcohols. |

| LogP | Predicted to be in the range of 2.0-2.5 | The trifluoromethyl group is a strong contributor to lipophilicity, a key factor for membrane permeability in drug candidates.[2] |

Predicted Spectroscopic Profile

-

¹H NMR (Proton NMR):

-

Amide Protons (-CONH₂): Two broad singlets are expected between δ 7.5-8.5 ppm. Their broadness is due to quadrupole broadening from the ¹⁴N nucleus and potentially restricted rotation around the C-N bond.

-

Aromatic Protons (-C₆H₃): Three signals in the aromatic region (δ 7.2-8.0 ppm). The substitution pattern will lead to complex splitting (doublets, triplets, or doublet of doublets).

-

Methyl Protons (-CH₃): A sharp singlet is expected around δ 2.5 ppm. The ortho position to the amide may cause a slight downfield shift.

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon (-C=O): A signal in the δ 165-170 ppm range.

-

Aromatic Carbons: Six distinct signals between δ 120-140 ppm. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling.

-

Trifluoromethyl Carbon (-CF₃): A prominent quartet around δ 120-125 ppm with a large coupling constant (J ≈ 270 Hz).

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically δ 15-25 ppm.

-

-

¹⁹F NMR (Fluorine NMR):

-

This is a critical technique for confirming the trifluoromethyl group. A sharp singlet is expected around δ -60 to -65 ppm (relative to CFCl₃). The absence of other fluorine atoms in the molecule simplifies the spectrum.[7]

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: Two characteristic sharp-to-medium bands around 3350 cm⁻¹ and 3180 cm⁻¹ for the primary amide.

-

C=O Stretch (Amide I): A very strong, sharp absorption band around 1660-1680 cm⁻¹.

-

C-F Stretch: Strong, characteristic absorptions in the 1100-1350 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A clear peak at m/z = 203.

-

Key Fragments: Expect fragmentation patterns corresponding to the loss of the amide group (-NH₂), the carbonyl group (-CO), and potentially the trifluoromethyl group (-CF₃).

-

Synthesis and Purification Workflow

The most direct and reliable synthesis of this compound proceeds from its corresponding carboxylic acid precursor, 2-methyl-3-(trifluoromethyl)benzoic acid (CAS 62089-35-4).[8][9] This transformation is a standard amidation reaction, a cornerstone of medicinal chemistry.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Amide Coupling

Causality: This protocol utilizes a peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to activate the carboxylic acid. This forms a highly reactive intermediate that is readily attacked by an ammonia source, leading to the formation of the stable amide bond under mild conditions, preventing side reactions.

-

Activation: Dissolve 2-methyl-3-(trifluoromethyl)benzoic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Add a tertiary amine base, such as Diisopropylethylamine (DIPEA) (1.5 eq), to the solution.

-

Add the coupling agent, HATU (1.1 eq), to the mixture and stir at room temperature for 15-20 minutes until the acid is fully activated.

-

Amidation: Introduce the ammonia source. This can be achieved by bubbling ammonia gas through the solution or by adding ammonium chloride (NH₄Cl) (1.5 eq) while ensuring the reaction remains basic with additional DIPEA.

-

Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine to remove unreacted starting materials and reagents.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product.

-

Validation: Confirm the structure and purity of the final compound using the spectroscopic methods outlined in Section 3 (¹H NMR, ¹³C NMR, MS).

Chemical Reactivity and Stability

The reactivity of the molecule is dominated by the electronic properties of its substituents.

-

Aromatic Ring: The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry.[10] This property, combined with the mildly activating methyl group, significantly influences the reactivity of the benzene ring. The CF₃ group deactivates the ring towards electrophilic aromatic substitution, making reactions like nitration or halogenation more challenging.[11][12]

-

Amide Group: The amide functional group is generally stable.[1] However, it can undergo:

-

Stability: The compound is stable under standard laboratory conditions. It should be stored in a cool, dry, well-ventilated place away from strong oxidizing agents.[13]

Applications and Biological Significance

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.[1] The benzamide scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of approved drugs.[14] Furthermore, trifluoromethyl-containing compounds are actively researched for their potential as inhibitors in various biological pathways.[1][15] The specific substitution pattern of this molecule makes it a candidate for library synthesis to explore structure-activity relationships (SAR) in drug discovery campaigns targeting, for example, ion channels or enzymes.[16]

Safety and Handling

As a laboratory chemical, proper safety protocols must be followed.

-

Hazard Classification: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[4][17]

-

Handling: Use only in a well-ventilated area or a chemical fume hood.[13][17] Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry and cool place.[17]

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block for advanced materials and pharmaceutical agents. Its properties are a direct consequence of the interplay between its amide, methyl, and trifluoromethyl functional groups. A thorough understanding of its physicochemical properties, spectroscopic signature, and reactivity, as detailed in this guide, is essential for its effective and safe utilization in research and development.

References

- This compound | 251651-26-0. Benchchem. [URL: https://www.benchchem.com/product/b7519]

- Prakash, G. K. S., & Yudin, A. K. (1997). Protolytic defluorination of trifluoromethyl-substituted arenes. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC38304/]

- Prakash, G. K. S., & Mathew, T. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2822102/]

- Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic... Homework.Study.com. [URL: https://homework.study.

- 2-(Trifluoromethyl)benzamide 97 360-64-5. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/594512]

- Chemical Properties of 2-Fluoro-3-(trifluoromethyl)benzamide (CAS 207853-60-9). Cheméo. [URL: https://www.chemeo.com/cid/79-201-0/2-Fluoro-3-(trifluoromethyl)benzamide.html]

- 2-Fluoro-3-(trifluoromethyl)benzamide 98 207853-60-9. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/537845]

- SAFETY DATA SHEET - 2-(Trifluoromethyl)benzamide. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=MAYTL00337]

- SAFETY DATA SHEET - Benzamide. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/135828]

- Selective Transformations of Aromatic Trifluoromethyl Groups. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/support-download/technical-information/selective-transformations-of-aromatic-trifluoromethyl-groups-tci-mail-200]

- Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Macmillan Group - Princeton University. [URL: https://macmillan.princeton.

- Safety Data Sheet - N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide. Fluorochem. [URL: https://www.fluorochem.co.uk/images/msds/32959.pdf]

- SAFETY DATA SHEET - 2,4-Bis(trifluoromethyl)benzamide. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC441430010]

- Khan, I., et al. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [URL: https://walshmedicalmedia.com/open-access/pharmacological-potential-of-benzamide-analogues-and-their-uses-in-medicinal-chemistry-7-219.pdf]

- Chemical Properties of Benzamide, 2-fluoro-3-trifluoromethyl-N-pentyl-N-octadecyl-. Cheméo. [URL: https://www.chemeo.com/cid/99-909-5/Benzamide,-2-fluoro-3-trifluoromethyl-N-pentyl-N-octadecyl-.html]

- 2-(TRIFLUOROMETHYL)BENZAMIDE. Six Chongqing Chemdad Co., Ltd. [URL: https://www.chemdad.com/2-(trifluoromethyl)benzamide-cas-360-64-5.html]

- Buy this compound | 251651-26-0. Smolecule. [URL: https://www.smolecule.com/cas-251651-26-0-2-methyl-3-trifluoromethyl-benzamide.html]

- This compound Safety Data Sheet. Synquest Labs. [URL: https://www.synquestlabs.com/sds/4848-3-26]

- Synthetic method of 2-trifluoromethyl benzamide. Google Patents. [URL: https://patents.google.

- 2-Methyl-3-(trifluoromethyl)benzoic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2775584]

- Bohl, M., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [URL: https://www.mdpi.com/1420-3049/29/7/1460]

- Laliberté, S., et al. (2014). Discovery of a series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides as TRPA1 antagonists. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24880903/]

- The Role of Trifluoromethylated Compounds in Modern Drug Discovery. Biosynth. [URL: https://www.biosynth.

- 2-Methoxy-3-(trifluoromethyl)benzamide. Amfluoro. [URL: https://www.amfluoro.com/goods-125067.html]

- Al-Qaisi, J. A., et al. (2022). Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors. ResearchGate. [URL: https://www.researchgate.net/publication/362035174_Synthesis_Molecular_Modeling_and_Biological_Evaluation_of_Novel_Trifluoromethyl_Benzamides_as_Promising_CETP_Inhibitors]

- N-(Hydroxymethyl)-2-(trifluoromethyl)benzamide. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/68429331]

- Process for the preparation of 2-(trihalomethyl) benzamide. Justia Patents. [URL: https://patents.justia.

- Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8908864/]

- Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6003927/]

- Synthesis method of 2-methyl-3-trifluoromethyl phenylamine. Google Patents. [URL: https://patents.google.

- Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc. [URL: https://www.

- 2-(TRIFLUOROMETHYL)BENZAMIDE | 360-64-5. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6230029.htm]

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 9. YouTube. [URL: https://www.youtube.

- Benzamide, 3-trifluoromethyl-N-methyl-N-hexadecyl-. SpectraBase. [URL: https://spectrabase.com/spectrum/BrVjCJb9Wu]

- Methyl 2-methyl-3-(trifluoromethyl)benzoate. BLD Pharm. [URL: https://www.bldpharm.com/products/346603-63-2.html]

- Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.3c00329]

Sources

- 1. Buy this compound | 251651-26-0 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. 2-(TRIFLUOROMETHYL)BENZAMIDE Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. youtube.com [youtube.com]

- 7. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. 2-Methyl-3-(trifluoromethyl)benzoic acid | C9H7F3O2 | CID 2775584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. homework.study.com [homework.study.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 14. walshmedicalmedia.com [walshmedicalmedia.com]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of a series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides as TRPA1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to 2-Methyl-3-(trifluoromethyl)benzamide as an Organic Building Block

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-3-(trifluoromethyl)benzamide, a versatile organic building block with significant applications in medicinal chemistry and materials science. The strategic placement of the methyl, trifluoromethyl, and benzamide functionalities creates a unique electronic and steric profile, making it a valuable scaffold for the synthesis of complex molecular architectures. This document details the compound's physicochemical properties, outlines robust synthetic and purification protocols, explores its reactivity with a focus on mechanistic principles, and showcases its utility through relevant case studies. Authored for researchers, chemists, and drug development professionals, this guide aims to serve as a practical and authoritative resource for leveraging this building block in innovative research and development projects.

Introduction: The Strategic Value of this compound

This compound is an aromatic compound that has emerged as a significant building block in contemporary organic synthesis.[1] Its value is derived from the specific arrangement of three key functional groups on the phenyl ring:

-

The Benzamide Group: A primary amide (-CONH₂) that is not only a common pharmacophore in its own right but also a powerful directed metalation group (DMG). This functionality allows for highly regioselective C-H activation at the ortho position, enabling precise and controlled derivatization of the aromatic ring.[2][3]

-

The Trifluoromethyl Group (-CF₃): The inclusion of a -CF₃ group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5] Its strong electron-withdrawing nature also significantly influences the reactivity of the aromatic ring.

-

The Methyl Group (-CH₃): This group provides a steric handle that can influence the conformation of the molecule and its derivatives. It also offers a potential site for further functionalization through benzylic reactions.

The interplay of these groups—the directing effect of the amide, the electronic influence of the trifluoromethyl group, and the steric presence of the methyl group—makes this compound a uniquely valuable intermediate for constructing polysubstituted aromatic compounds with tailored properties for pharmaceutical and material science applications.[1][6]

Physicochemical and Spectroscopic Data

A thorough understanding of a building block's physical and chemical properties is paramount for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 1949-83-3 | N/A |

| Molecular Formula | C₉H₈F₃NO | [1] |

| Molecular Weight | 203.16 g/mol | N/A |

| Appearance | White to off-white crystalline solid | N/A |

| Melting Point | 94-97 °C | [7] |

| logP (Octanol/Water) | 1.804 (Calculated) | [8] |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate. Low solubility in water. | N/A |

Spectroscopic Data (Expected):

-

¹H NMR (CDCl₃, 400 MHz): δ ~7.5-7.8 (m, 3H, Ar-H), δ ~5.8-6.5 (br s, 2H, -NH₂), δ ~2.5 (s, 3H, -CH₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ ~168 (C=O), δ ~120-140 (Ar-C), δ ~123 (q, J ≈ 272 Hz, -CF₃), δ ~18 (-CH₃).

-

¹⁹F NMR (CDCl₃, 376 MHz): δ ~ -62.5 (s).

-

IR (ATR, cm⁻¹): ~3350, 3170 (N-H stretch), ~1660 (C=O stretch), ~1330 (C-F stretch).

Synthesis and Purification

The most common and reliable method for preparing this compound is through the amidation of its corresponding acyl chloride. This approach is efficient and scalable.

Workflow for Synthesis of this compound

Caption: General two-step synthesis workflow.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure and should be adapted and optimized based on available laboratory equipment and safety protocols.

Materials:

-

2-Methyl-3-(trifluoromethyl)benzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Concentrated Ammonium Hydroxide (NH₄OH, ~28-30%)

-

Dichloromethane (DCM)

-

Toluene

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 2-Methyl-3-(trifluoromethyl)benzoic acid (1.0 eq) in toluene. Add thionyl chloride (1.5 eq) dropwise. Heat the mixture to reflux for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Causality: Thionyl chloride is an effective and inexpensive reagent for converting carboxylic acids to highly reactive acyl chlorides. Toluene is a suitable solvent that allows for the necessary reflux temperature.

-

-

Solvent Removal: After cooling to room temperature, remove the toluene and excess thionyl chloride under reduced pressure. The resulting crude 2-Methyl-3-(trifluoromethyl)benzoyl chloride, a yellow oil, can often be used directly in the next step.

-

Amidation: Dissolve the crude acyl chloride in DCM and cool the solution to 0 °C in an ice bath. Add concentrated ammonium hydroxide (3.0-4.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.[9]

-

Causality: The reaction is highly exothermic. Low-temperature addition controls the reaction rate and minimizes side reactions. An excess of ammonia ensures complete conversion of the acyl chloride.

-

-

Workup: Allow the reaction to warm to room temperature and stir for 1-2 hours. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude product is typically a solid. Recrystallization is the most effective method for purification.

-

Solvent Selection: A mixture of ethyl acetate and hexanes is a suitable solvent system.

-

Procedure: Dissolve the crude solid in a minimal amount of hot ethyl acetate. Slowly add hexanes until the solution becomes cloudy.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to complete crystallization.

-

Collection: Collect the white crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Reactivity and Synthetic Utility

The primary value of this compound lies in its capacity for further functionalization, particularly through Directed ortho-Metalation (DoM).

Directed ortho-Metalation (DoM)

The benzamide group is a powerful Directed Metalation Group (DMG). It coordinates to a strong lithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium, which then selectively deprotonates the most acidic proton at the adjacent ortho position (C6).[3][10] The resulting aryllithium intermediate is a potent nucleophile that can be trapped with a wide variety of electrophiles.

Mechanism of Directed ortho-Metalation

Caption: Mechanism of Directed ortho-Metalation.[11]

-

Causality and Regioselectivity: The amide group's ability to coordinate the lithium cation brings the base into close proximity to the C6 proton, drastically increasing its kinetic acidity and ensuring deprotonation occurs exclusively at this site.[2][10] This "Complex Induced Proximity Effect" (CIPE) is the cornerstone of DoM's reliability.[11] The other potential ortho position (C2) is blocked by the methyl group.

Protocol: ortho-Iodination via DoM

This protocol details the introduction of an iodine atom at the C6 position, creating a valuable handle for subsequent cross-coupling reactions.

Materials:

-

This compound

-

sec-Butyllithium (s-BuLi) in cyclohexane

-

Tetrahydrofuran (THF), anhydrous

-

Iodine (I₂)

-

Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

Procedure:

-

Setup: In an oven-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous THF.

-

Lithiathion: Cool the solution to -78 °C (dry ice/acetone bath). Add s-BuLi (1.1 eq) dropwise over 15 minutes. Stir the resulting solution at -78 °C for 1 hour.

-

Trustworthiness: Maintaining a temperature of -78 °C is critical to prevent side reactions and ensure the stability of the aryllithium species. sec-Butyllithium is often more effective than n-BuLi for deprotonating sterically hindered positions.

-

-

Electrophilic Quench: In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF. Add this iodine solution to the aryllithium solution at -78 °C via cannula.

-

Workup: After stirring for 30 minutes at -78 °C, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution. Allow the mixture to warm to room temperature.

-

Isolation: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield 6-Iodo-2-methyl-3-(trifluoromethyl)benzamide.

Applications in Medicinal Chemistry and Drug Discovery

The trifluoromethyl-benzamide scaffold is prevalent in modern pharmaceuticals.[12] The unique properties imparted by the -CF₃ group, such as increased metabolic stability and lipophilicity, make it a desirable feature in drug candidates.[4]

Case Study: Hedgehog Signaling Pathway Inhibitors

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development, and its aberrant activation is implicated in several types of cancer. A study by Xu et al. (2016) described the design and synthesis of 4-(2-pyrimidinylamino)benzamide derivatives as potent Hh pathway inhibitors.[12] While not using our specific building block, their work highlights the importance of the trifluoromethyl-benzamide core. Their lead compound, 13d , which incorporates a trifluoromethyl group on the benzamide ring, exhibited an IC₅₀ of 1.44 nM against the Hh signaling pathway, demonstrating significantly higher potency than the positive control drug, vismodegib.[12]

This case underscores the strategic value of incorporating trifluoromethyl groups into benzamide-based scaffolds to enhance biological activity, a strategy readily enabled by building blocks like this compound.

Safety and Handling

Hazard Identification:

-

Causes skin irritation and serious eye irritation.

-

Handle in a well-ventilated area, preferably a chemical fume hood.[15]

Personal Protective Equipment (PPE):

Handling and Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[14]

-

Keep the container tightly closed.

Disposal:

-

Dispose of waste in accordance with local, regional, and national regulations.

Conclusion

This compound is a high-value, strategically designed organic building block. Its pre-installed methyl and trifluoromethyl groups, combined with the powerful directing ability of the benzamide moiety, provide a robust platform for the efficient and regioselective synthesis of complex, polysubstituted aromatic compounds. The protocols and mechanistic insights provided in this guide demonstrate its utility and reliability, particularly for applications in medicinal chemistry where the modulation of physicochemical and biological properties is paramount. As the demand for sophisticated molecular architectures continues to grow, the role of such versatile building blocks will undoubtedly become even more critical.

References

-

University of Rochester. Directed (ortho) Metallation. Available from: [Link]

-

Organic Chemistry Portal. Directed ortho Metalation (DOM). Available from: [Link]

-

Wikipedia. Directed ortho metalation. Available from: [Link]

-

Gessner, V. H., et al. (2019). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Molecules, 24(21), 3949. Available from: [Link]

-

Cheméo. Chemical Properties of 2-Fluoro-3-(trifluoromethyl)benzamide (CAS 207853-60-9). Available from: [Link]

-

Al-Hourani, B. J., et al. (2022). Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors. Medicinal Chemistry, 18(4), 417-426. Available from: [Link]

-

Baran Lab. Directed Metalation: A Survival Guide. Available from: [Link]

-

ResearchGate. Examples of trifluoromethyl-substituted benzimidazoles. Available from: [Link]

-

Xu, M., et al. (2016). Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1079-1088. Available from: [Link]

- Google Patents. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

-

GE Water & Process Technologies. SDS US. Available from: [Link]

-

Unknown. SAFETY DATA SHEET. Available from: [Link]

- Google Patents. US20170129849A1 - Process for the preparation of 2-(trihalomethyl) benzamide.

-

Justia Patents. Process for the preparation of 2-(trihalomethyl) benzamide. Available from: [Link]

-

ResearchGate. (PDF) 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Available from: [Link]

-

IUCr. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Available from: [Link]

-

Cheméo. Chemical Properties of m-(trifluoromethyl)benzamide (CAS 1801-10-1). Available from: [Link]

-

Annunziato, G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available from: [Link]

-

Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available from: [Link]

-

ResearchGate. (A) The trifluoromethyl group in medicinal chemistry. (B)... | Download Scientific Diagram. Available from: [Link]

-

Annunziato, G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available from: [Link]

Sources

- 1. Buy this compound | 251651-26-0 [smolecule.com]

- 2. Directed Ortho Metalation [organic-chemistry.org]

- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-FLUORO-3-(TRIFLUOROMETHYL)BENZAMIDE | 207853-60-9 [chemicalbook.com]

- 8. m-(trifluoromethyl)benzamide (CAS 1801-10-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. patents.justia.com [patents.justia.com]

- 10. uwindsor.ca [uwindsor.ca]

- 11. baranlab.org [baranlab.org]

- 12. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. files.dep.state.pa.us [files.dep.state.pa.us]

- 14. millcraft.com [millcraft.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. riccachemical.com [riccachemical.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

The Trifluoromethyl Group: A Strategic Asset in Modern Benzamide Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] When applied to the versatile benzamide scaffold, the unique electronic and steric properties of the CF3 group offer a powerful toolset for overcoming common drug development hurdles. This guide provides a comprehensive analysis of the multifaceted role of the trifluoromethyl group in benzamide derivatives, synthesizing technical data with field-proven insights to empower researchers in their drug discovery efforts.

Section 1: Profound Impact on Physicochemical Properties

The introduction of a CF3 group into a benzamide derivative instigates a cascade of changes in its fundamental physicochemical properties. These alterations are pivotal for enhancing a compound's drug-like characteristics.[1]

Enhanced Metabolic Stability

One of the most celebrated advantages of trifluoromethylation is the enhancement of metabolic stability.[3] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it highly resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes.[3] By strategically placing a CF3 group at a known or suspected site of oxidative metabolism, this pathway can be effectively blocked.[3] This "metabolic switching" often leads to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[3] For instance, replacing a metabolically labile methyl group with a CF3 group can dramatically reduce the rate of metabolism and the number of metabolites formed.[3][4]

Modulation of Lipophilicity (LogP)

The trifluoromethyl group is markedly more lipophilic than a methyl group or a hydrogen atom.[5] This increased lipophilicity, quantified by the partition coefficient (LogP), can significantly improve a drug's ability to permeate biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for CNS-targeted drugs.[5] The Hansch π value, which measures the hydrophobicity of a substituent, is approximately +0.88 for a CF3 group, indicating its strong contribution to a molecule's overall lipophilicity.

Electronic Effects on Acidity (pKa)

As a potent electron-withdrawing group, the CF3 group exerts a strong inductive effect, significantly influencing the acidity (pKa) of nearby functional groups.[5][6] When placed on the benzamide ring, it can lower the pKa of the amide proton, making it more acidic. This modulation of ionization is crucial for optimizing a drug's solubility, receptor binding interactions, and overall pharmacokinetic behavior.[5]

Table 1: Comparative Physicochemical Properties

| Property | Benzamide (Parent) | 4-(Trifluoromethyl)benzamide | Rationale for Change |

| LogP | ~0.64 | ~1.95 | The CF3 group is highly lipophilic, increasing the compound's preference for a lipid environment.[5][7] |

| pKa (Amide N-H) | ~17 | Lowered (more acidic) | The strong electron-withdrawing nature of the CF3 group delocalizes the negative charge of the conjugate base, increasing acidity.[6] |

| Metabolic Stability | Susceptible to aromatic oxidation | Significantly more stable | The robust C-F bonds block sites of potential CYP450-mediated oxidation on the aromatic ring.[3] |

Section 2: Enhancing Pharmacokinetic and Pharmacodynamic Profiles

The physicochemical modifications induced by the CF3 group translate directly into tangible improvements in a drug's performance in vivo and at its biological target.

Improved Pharmacokinetics (ADME)

The collective impact of increased metabolic stability and modulated lipophilicity often results in a superior ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1] Enhanced stability leads to lower intrinsic clearance and a longer half-life, while optimized lipophilicity aids absorption and distribution to the target tissue.[3][8]

Caption: The CF3 group enhances interactions within a protein's binding pocket.

Section 3: Key Experimental Protocols

To empirically determine the advantages conferred by trifluoromethylation, specific in vitro assays are indispensable.

Protocol 1: In Vitro Metabolic Stability Assay

This protocol assesses the rate at which a compound is metabolized by liver enzymes, providing a direct measure of its metabolic stability.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the test benzamide derivative (e.g., 10 mM in DMSO).

-

Prepare a working solution (e.g., 100 µM) by diluting the stock in an appropriate buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

-

Prepare an NADPH regenerating system solution in phosphate buffer. [3]This system provides the necessary cofactors for CYP enzyme activity.

-

Thaw human liver microsomes (HLM) on ice and dilute to the desired concentration (e.g., 1 mg/mL) in cold phosphate buffer.

-

-

Incubation:

-

Add the HLM solution to the wells of a 96-well plate.

-

Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature. [3] * Initiate the metabolic reaction by adding the NADPH regenerating system solution. [3] * At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of an ice-cold stopping solution (e.g., acetonitrile with an internal standard). [3]The 0-minute time point serves as the initial concentration baseline. [3]

-

-

Sample Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

-

Quantify the remaining parent compound at each time point relative to the internal standard.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression line gives the rate constant of elimination (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

A longer half-life indicates greater metabolic stability. [3]

-

Protocol 2: Competitive Radioligand Binding Assay

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Methodology:

-

Preparation:

-

Prepare a membrane suspension containing the target receptor of interest.

-

Prepare a solution of a radioligand known to bind to the target receptor with high affinity.

-

Prepare serial dilutions of the trifluoromethylated benzamide test compound.

-

-

Incubation:

-

In a multi-well plate, combine the receptor preparation, the radioligand, and either buffer (for total binding), a high concentration of a known unlabeled ligand (for non-specific binding), or the test compound at various concentrations.

-

Incubate the mixture at a controlled temperature for a specific time to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound radioligand from the unbound.

-

Wash the filters quickly with ice-cold buffer to remove any remaining unbound radioligand.

-

Measure the radioactivity retained on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

-

Conclusion

The trifluoromethyl group is a powerful and versatile functional group in medicinal chemistry that offers a multitude of benefits for the design of benzamide derivatives. [1]Its capacity to enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity makes it a highly attractive substituent for optimizing lead compounds into successful drug candidates. [1][8]The quantitative data and detailed protocols provided in this guide aim to equip researchers with the necessary knowledge to effectively utilize trifluoromethylation strategies in their drug discovery efforts.

References

-

Zlotor, D., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available from: [Link]

-

PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

Pharmaffiliates. The Role of Trifluoromethylated Compounds in Modern Drug Discovery. Available from: [Link]

-

Wikipedia. Trifluoromethyl group. Available from: [Link]

-

Tseng, C.C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10). Available from: [Link]

-

PubMed. Bexarotene metabolism in rat, dog, and human, synthesis of oxidative metabolites, and in vitro activity at retinoid receptors. Available from: [Link]

-

Kumar, V.P., et al. (2016). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. Bioorganic & Medicinal Chemistry Letters, 26(21). Available from: [Link]

-

Smole-Cule, J., et al. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science, 49(1). Available from: [Link]

-

Kilian, D., et al. (2016). Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters, 7(10). Available from: [Link]

-

Popp, F., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry, 61(23). Available from: [Link]

-

ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

European Medicines Agency. Targretin; INN-bexarotene. Available from: [Link]

- Google Patents. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

-

Adamska, A., et al. (2021). Photodegradation of Bexarotene and Its Implication for Cytotoxicity. Molecules, 26(16). Available from: [Link]

-

Böhm, H.J., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 22. Available from: [Link]

-

Cambridge MedChem Consulting. Bioisosteric Replacements. Available from: [Link]

-

Sci-Hub. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Available from: [Link]

-

ResearchGate. A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs | Request PDF. Available from: [Link]

-

Perez, C., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. Available from: [Link]

-

Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-91. Available from: [Link]

-

PubChem. Bexarotene. Available from: [Link]

-

Wikipedia. Bexarotene. Available from: [Link]

-

Diana, G.D., et al. (1995). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Journal of Medicinal Chemistry, 38(8), 1355-71. Available from: [Link]

-

ResearchGate. (PDF) Reducing the lipophilicity of perfluoroalkyl groups by CF2–F/CF2-Me or CF3/CH3 exchange. Available from: [Link]

-

ResearchGate. Hansch–Leo lipophilicity parameters (πR) evolution. Available from: [Link]

-

ResearchGate. Analysis of the effects of trifluoromethyl group on the conformational properties of meta substituted thioacetanilide | Request PDF. Available from: [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]

-

ResearchGate. (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]

-

Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

-

PLoS One. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation. Available from: [Link]

-

PubMed. Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. Available from: [Link]

-

PubChem. Celecoxib. Available from: [Link]

-

ACS Publications. Toward the Synthesis of the Rare N-(Trifluoromethyl)amides and the N-(Difluoromethylene)-N-(trifluoromethyl)amines [RN(CF3)CF2R′] Using BrF3. The Journal of Organic Chemistry. Available from: [Link]

-

PubMed. N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors. Available from: [Link]

- Google Patents. US20170129849A1 - Process for the preparation of 2-(trihalomethyl) benzamide.

-

EMBL-EBI. celecoxib (CHEBI:41423). Available from: [Link]

-

ACS Publications. Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. Journal of Medicinal Chemistry. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 7. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Lipophilicity and Metabolic Stability of Trifluoromethylated Benzamides

Introduction: The Strategic Role of Trifluoromethylated Benzamides in Modern Drug Discovery

In the intricate process of drug design, the benzamide scaffold serves as a versatile and privileged structure, present in a wide array of therapeutic agents. However, optimizing the pharmacokinetic profile of these molecules is a perpetual challenge for medicinal chemists. A key strategy to enhance properties such as membrane permeability and resistance to metabolic degradation is the incorporation of fluorine, most notably as a trifluoromethyl (CF₃) group.[1][2][3] The introduction of a CF₃ group onto a benzamide core can profoundly influence two critical parameters: lipophilicity and metabolic stability.[4][5]

This guide provides an in-depth exploration of these effects, moving beyond mere observation to explain the underlying physicochemical principles and offering field-proven, detailed protocols for their empirical assessment. We will dissect how the unique electronic nature of the CF₃ group modulates a molecule's properties and how it can be leveraged to design more robust and effective drug candidates.

Part 1: The Dichotomous Impact of the Trifluoromethyl Group on Lipophilicity

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical factor governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6] The CF₃ group is highly lipophilic, a property that can be harnessed to improve a drug's ability to cross cellular membranes.[2][4] However, its influence is more complex than a simple increase in LogP.